N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
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Description
Synthesis Analysis
The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been reported in the literature . The study synthesized twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated them for their anticonvulsant activity in animal models .
Molecular Structure Analysis
The molecular structure of related compounds has been studied . For example, the dihedral angle between the amide group and the fluorinated benzene ring in a related compound was found to be 87.30 (5), and the N—C— C—S torsion angle defining the orientation of the methylsulfonyl substituent relative to the amide group was 106.91 (11) .
Scientific Research Applications
Biological Effects and Implications for Drug Development
Research on compounds similar to "N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide" has explored their biological effects, providing insights into potential therapeutic applications. For example, studies on acetaminophen and its derivatives have highlighted their analgesic and antipyretic properties, elucidating mechanisms of action and metabolic pathways that could inform the development of new therapeutic agents with improved safety and efficacy profiles (Ohashi & Kohno, 2020). Furthermore, the exploration of chemosensors based on phenolic derivatives suggests potential applications in biomedical diagnostics and environmental monitoring (Roy, 2021).
Synthesis and Chemical Properties
Advancements in the synthesis of biphenyl and phenylpiperazine derivatives have implications for the development of novel pharmaceuticals and materials. For instance, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain anti-inflammatory agents, demonstrates the ongoing evolution of synthetic methodologies that could be applicable to the synthesis of "this compound" and its analogs (Qiu et al., 2009).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)14-21-19(24)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYUVGZTMHHJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666516 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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